5-Methyl-6-phenylhex-5-en-2-one

Catalog No.
S14134969
CAS No.
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6-phenylhex-5-en-2-one

Product Name

5-Methyl-6-phenylhex-5-en-2-one

IUPAC Name

(E)-5-methyl-6-phenylhex-5-en-2-one

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3/b11-10+

InChI Key

XVNOAJAMHLIWKU-ZHACJKMWSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CCC(=O)C

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CCC(=O)C

5-Methyl-6-phenylhex-5-en-2-one is an organic compound characterized by its unique enone structure, which includes a phenyl group and a methyl substituent on a hexene backbone. Its molecular formula is C14H18OC_{14}H_{18}O, and it features a double bond between the fifth and sixth carbon atoms, along with a ketone functional group at the second position. This compound is notable for its potential applications in synthetic organic chemistry and medicinal chemistry due to its distinctive reactivity and biological properties.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert the compound into alcohols or alkanes, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the enone moiety can be replaced by other functional groups.

The biological activity of 5-Methyl-6-phenylhex-5-en-2-one is of significant interest. Preliminary studies suggest that it exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Furthermore, it may interact with various enzymes and receptors in biological systems, modulating their activity and potentially leading to various physiological effects.

The synthesis of 5-Methyl-6-phenylhex-5-en-2-one typically involves:

  • Aldol Condensation: The initial step involves an aldol condensation between benzaldehyde and 4-methylpent-3-en-2-one, usually catalyzed by a base such as sodium hydroxide.
  • Dehydration: The aldol product undergoes dehydration to yield the desired enone structure.

In industrial settings, continuous flow reactors are employed for large-scale production, allowing precise control over reaction conditions to ensure high yield and purity of the final product.

5-Methyl-6-phenylhex-5-en-2-one has several potential applications:

  • Synthetic Chemistry: Its unique structure allows for versatile transformations in synthetic organic chemistry.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
  • Flavor and Fragrance Industry: Compounds with similar structures are often explored for their aromatic properties.

Interaction studies indicate that 5-Methyl-6-phenylhex-5-en-2-one may interact with various molecular targets within biological systems. Its mechanism of action likely involves modulation of enzyme activities and receptor interactions, which could lead to significant biochemical effects. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications.

Several compounds share structural similarities with 5-Methyl-6-phenylhex-5-en-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-Methyl-6-phenylhexane-2-oneSaturated hexane chain instead of unsaturated hexeneLacks double bond; different reactivity profile
6-Phenylhex-5-en-2-oneLacks methyl group at the 5-positionDifferent steric effects; alters reactivity
5-Methyl-6-phenylhex-5-en-2-olContains an alcohol group instead of a ketoneHydroxyl group introduces different reactivity

Uniqueness

5-Methyl-6-phenylhex-5-en-2-one is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its enone structure allows for versatile chemical transformations, making it valuable in both synthetic chemistry and various research applications.

Aldol Condensation-Based Approaches

The aldol condensation-dehydration sequence is the most widely documented method for synthesizing 5-methyl-6-phenylhex-5-en-2-one. The reaction begins with the base-catalyzed condensation of benzaldehyde and 4-methylpent-3-en-2-one, followed by dehydration to yield the conjugated enone.

Mechanistic Overview

  • Enolate Formation: A base (e.g., sodium hydroxide) deprotonates the α-carbon of 4-methylpent-3-en-2-one, generating an enolate ion.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration: Under mild heating or acidic conditions, the β-hydroxy ketone undergoes E1cB elimination, producing 5-methyl-6-phenylhex-5-en-2-one.

Reaction Conditions

ParameterDetailsSource
CatalystSodium hydroxide (10–20 mol%)
SolventEthanol/water mixture
Temperature25–60°C
Dehydration TriggerHeating or acidic workup

The stereoselectivity of the reaction favors the E-isomer due to conjugation stabilization between the phenyl group and the enone system. Industrial protocols often employ excess benzaldehyde to drive the equilibrium toward the product.

Palladium-Catalyzed Cross-Coupling Strategies

While aldol condensation dominates the literature, palladium-catalyzed cross-coupling strategies represent a hypothetical alternative for constructing the carbon skeleton of 5-methyl-6-phenylhex-5-en-2-one. Such methods could theoretically involve Suzuki-Miyaura couplings to introduce the phenyl group or Heck reactions to form the α,β-unsaturated ketone. However, no explicit examples of these approaches are documented in the provided sources, which focus exclusively on aldol-based routes.

Continuous Flow Reactor Optimization for Industrial Production

Continuous flow reactors have revolutionized the industrial synthesis of 5-methyl-6-phenylhex-5-en-2-one by enabling precise control over reaction parameters and minimizing side reactions.

Advantages Over Batch Reactors

  • Enhanced Heat Transfer: Rapid temperature modulation prevents thermal degradation of intermediates.
  • Scalability: Steady-state operation allows seamless transition from laboratory to production scales.
  • Improved Safety: Reduced reagent accumulation mitigates risks associated with exothermic reactions.

Typical Flow Reactor Parameters

ParameterValue RangeSource
Residence Time10–30 minutes
Temperature50–70°C
Pressure1–3 bar
Throughput5–10 L/h

These systems achieve yields exceeding 85% with >95% purity, as confirmed by NMR and GC-MS analyses.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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